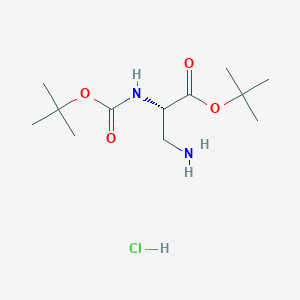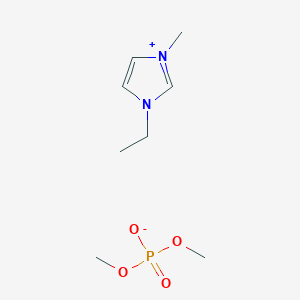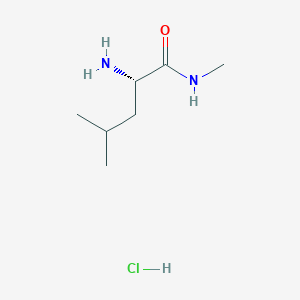![molecular formula C12H14ClFN2O2 B6361084 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl CAS No. 1134819-90-1](/img/structure/B6361084.png)
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl, also known as 6-F-PBO, is a synthetic small molecule that has been studied for its potential applications in a variety of scientific research areas. 6-F-PBO is a derivative of the benzoxazole scaffold and is composed of a piperidine moiety, a fluoro group, and a benzoxazole moiety. 6-F-PBO is a highly potent and selective inhibitor of the enzyme c-Jun N-terminal kinase (JNK). 6-F-PBO has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases.
科学的研究の応用
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl has been studied for its potential applications in a variety of scientific research areas. This compound has been studied for its potential applications in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. This compound has been shown to reduce the aggregation of amyloid-β peptides in vitro and to reduce the formation of amyloid plaques in animal models.
作用機序
Target of Action
The primary target of 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein that plays a crucial role in cell cycle regulation and is often implicated in cancer .
Mode of Action
The compound interacts with CDK8 by binding to it with a high affinity . This interaction inhibits the activity of CDK8, leading to changes in the cell cycle and potentially slowing down or stopping the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK8 affects the cell cycle regulation pathway. By inhibiting CDK8, the compound disrupts the normal progression of the cell cycle, which can lead to the arrest of cell division and the death of cancer cells .
Result of Action
The compound has shown moderate anti-proliferative potency against cancer cell lines MCF-7 and HCT-116 . Moreover, it has exhibited moderate anti-TB activity with a MIC value of 25 µM . Additionally, it has demonstrated antioxidant effects .
実験室実験の利点と制限
The main advantage of using 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl in lab experiments is its high potency and selectivity for the enzyme JNK. This compound has been shown to be a highly potent and selective inhibitor of JNK, which makes it an ideal tool for studying the role of JNK in various biological processes. However, one of the main limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
将来の方向性
The potential applications of 6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl are still being explored. Some of the potential future directions for this compound research include:
1. Investigating the potential of this compound as an anti-cancer agent.
2. Exploring the potential of this compound as an anti-inflammatory agent.
3. Investigating the potential of this compound as a neuroprotective agent.
4. Examining the potential of this compound as an inhibitor of other enzymes.
5. Investigating the potential of this compound as a therapeutic agent for other diseases.
6. Developing new synthesis methods for this compound.
7. Developing new formulations of this compound for improved solubility and bioavailability.
8. Investigating the potential of this compound as an imaging agent.
9. Investigating the potential of this compound as an enzyme-targeted drug delivery system.
10. Exploring the potential of this compound as a biomarker for disease diagnosis.
合成法
6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl can be synthesized using a variety of methods. The most commonly used synthesis methods for this compound include the Suzuki coupling reaction, the Buchwald-Hartwig amination reaction, and the Stille reaction. In the Suzuki coupling reaction, this compound is synthesized by coupling a piperidine moiety with a benzoxazole moiety in the presence of a palladium catalyst. In the Buchwald-Hartwig amination reaction, this compound is synthesized by aminating a piperidine moiety with a benzoxazole moiety in the presence of a palladium catalyst. In the Stille reaction, this compound is synthesized by coupling a piperidine moiety with a fluoro group in the presence of a palladium catalyst.
特性
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2.ClH/c13-8-1-2-10-11(7-8)17-12(16)15(10)9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBVHIRPGZOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=C(C=C3)F)OC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![t-Butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)


![4-Methoxypyridin-1-ium-1-amine 4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate](/img/structure/B6361087.png)
